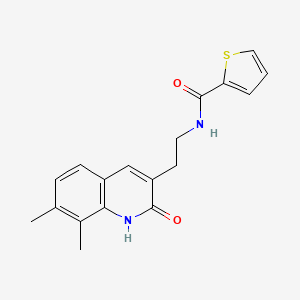

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide, also known as DMOTC, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. DMOTC belongs to the class of quinolone-based compounds and has been found to exhibit potent antioxidant and anti-inflammatory properties. In

Scientific Research Applications

- Application : Researchers have investigated its antiviral potential. For instance, derivatives of indole (the core structure of SMR000235761) have shown inhibitory activity against influenza A and CoxB3 viruses . Further studies could explore its efficacy against other viral strains.

- Indole Derivatives : SMR000235761 contains an indole nucleus. Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects . Researchers can explore its potential in drug development.

- Neuroprotective Properties : The synthetic strategy used for SMR000235761 could be applied to create analogs with neuroprotective properties, similar to the endogenous hormone melatonin .

- Hydroxymethanesulfonate (HMS) : SMR000235761 is related to HMS, which contains a significant portion of atmospheric sulfur in polluted regions . Investigating its role in air pollution chemistry and its impact on health and the environment could be valuable.

- ICP-MS : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has been widely used for quantifying various elements in drugs and food products . Researchers could explore SMR000235761’s elemental composition using this technique.

- DOTA-Gly-Phe : SMR000235761 is also known as DOTA-Gly-Phe. Investigating its potential as a therapeutic agent in diverse fields, such as cancer treatment or targeted drug delivery, could be worthwhile.

- Synthetic Strategies : The synthesis of SMR000235761 involves chemoselective reductions. Researchers can explore similar strategies for creating novel compounds with specific properties .

Antiviral Activity

Biological and Clinical Applications

Environmental Research

Instrumental Techniques

Medicinal Chemistry

Chemoselective Reductions

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like SMR000235761 Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets Additionally, the physiological environment within the body, including factors like blood flow and the presence of other cells and molecules, can also influence the compound’s action and efficacy

properties

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-5-6-13-10-14(17(21)20-16(13)12(11)2)7-8-19-18(22)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJYVNHPTNGXFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2773580.png)

![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2773585.png)

![5,6-Dimethyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2773588.png)

![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)

![2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2773598.png)